molecular formula C17H14F3N5O B2839358 N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1448057-07-5

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2839358
CAS RN: 1448057-07-5
M. Wt: 361.328
InChI Key: XBSKKERIRMXYNG-UHFFFAOYSA-N
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Description

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as GNE-272, is a small molecule inhibitor that targets the protein tyrosine kinase, known as MNK1/2. MNK1/2 is involved in the regulation of gene expression, which is essential for cell proliferation, differentiation, and survival. GNE-272 has been shown to have potential therapeutic applications in the treatment of various cancers, including acute myeloid leukemia, multiple myeloma, and glioblastoma.

Scientific Research Applications

Synthesis of Trifluoromethylated Compounds

The efficient synthesis of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines through a Michael addition/intramolecular cyclization reaction demonstrates the compound's utility in creating fluoromethylated derivatives with potential biological activity (Jismy et al., 2019).

Antitumor and Antioxidant Agents

The synthesis of new fused and binary 1,3,4‐Thiadiazoles as potential antitumor and antioxidant agents highlights the compound's role in generating novel therapeutic molecules (Hamama et al., 2013).

Environmentally Benign Synthesis

A catalyst-free rapid synthesis approach for benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamides showcases environmentally friendly methods to produce fused tricyclic derivatives, potentially useful in various applications (Shaabani et al., 2014).

Cellular Permeability Investigation

The investigation into the cellular permeability of DNA-binding pyrrole-imidazole polyamides indicates the compound's relevance in studying the intracellular delivery of therapeutic agents (Liu & Kodadek, 2009).

Antiulcer Agents

Research on 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents reflects the exploration of the compound's therapeutic potential in gastroenterological conditions (Starrett et al., 1989).

properties

IUPAC Name

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O/c18-17(19,20)13-5-2-1-4-12(13)16(26)24-9-11-25-10-8-23-15(25)14-21-6-3-7-22-14/h1-8,10H,9,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSKKERIRMXYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

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